8-Methyl-2-phenylquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, characterized by a fused bicyclic structure that includes a quinazoline ring and a carbonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. The compound is synthesized from 3-aminoquinazolinone intermediates, which are versatile precursors in organic synthesis.
8-Methyl-2-phenylquinazolin-4(3H)-one can be classified under heterocyclic compounds, specifically as a quinazolinone derivative. It is often synthesized in research laboratories focusing on drug discovery and development. The compound's structure allows for various modifications, making it suitable for structure-activity relationship studies aimed at enhancing its pharmacological properties.
The synthesis of 8-methyl-2-phenylquinazolin-4(3H)-one has been explored through several methodologies:
The molecular formula of 8-methyl-2-phenylquinazolin-4(3H)-one is , with a molecular weight of approximately 237.27 g/mol. Its structural features include:
The compound's melting point is reported between 248°C and 249°C, indicating its solid-state stability at elevated temperatures .
The chemical reactivity of 8-methyl-2-phenylquinazolin-4(3H)-one can be attributed to its functional groups:
The mechanism of action of 8-methyl-2-phenylquinazolin-4(3H)-one, particularly in biological contexts such as anticancer activity, involves interaction with cellular targets such as enzymes or receptors:
Key physical properties include:
Chemical properties include:
8-Methyl-2-phenylquinazolin-4(3H)-one finds applications primarily in medicinal chemistry:
Quinazolin-4(3H)-ones represent a privileged scaffold in medicinal chemistry, with historical roots tracing back to the 19th century. The first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized by Griess in 1869 via the reaction of anthranilic acid with cyanogen [5] [10]. This pioneering work laid the foundation for exploring the pharmacological potential of this heterocyclic system. By the mid-20th century, the clinical deployment of quinazoline-based drugs like methaqualone (1951, sedative-hypnotic) and the antihypertensive agents prazosin, doxazosin, and terazosin (1980s-1990s) demonstrated the scaffold's therapeutic versatility [2] [5]. Over 400,000 quinazoline-containing compounds are now documented, with nearly 40,000 exhibiting confirmed biological activities [5].
The significance of quinazolinones stems from their exceptional capacity to interact with diverse biological targets. Structurally, they consist of a benzene ring fused to a pyrimidinone ring, enabling extensive hydrogen bonding, π-π stacking, and hydrophobic interactions [4] [8]. This adaptability has led to FDA-approved drugs spanning multiple therapeutic areas:
The 8-methyl-2-phenylquinazolin-4(3H)-one derivative (CAS# 29083-93-0) exemplifies modern efforts to optimize this core scaffold for enhanced bioactivity. Its emergence aligns with the resurgence of quinazolinone research aimed at combating antibiotic resistance and undruggable targets through rational structural modification [5] [7].
Table 1: Key Identifiers of 8-Methyl-2-phenylquinazolin-4(3H)-one
Property | Value | |
---|---|---|
CAS Registry Number | 29083-93-0 | |
Molecular Formula | C₁₅H₁₂N₂O | |
Molecular Weight | 236.27 g/mol | |
IUPAC Name | 8-Methyl-2-phenyl-3H-quinazolin-4-one | |
SMILES | O=C1NC(C2=CC=CC=C2)=NC3=C1C=CC=C3C | |
Storage Conditions | -20°C (cold-chain recommended) | [1] [3] |
The pharmacological profile of 8-methyl-2-phenylquinazolin-4(3H)-one is governed by three key structural features: the quinazolinone core, the 2-phenyl substituent, and the 8-methyl group. Together, these elements create a synergistic pharmacophore with optimized electronic, steric, and physicochemical properties.
Core Tautomerism and Electronic Effects:The 4(3H)-quinazolinone core exhibits lactam-lactim tautomerism, enabling proton transfer between the N3-H and C4=O groups. This dynamic equilibrium influences electron delocalization across the fused ring system, enhancing binding affinity with biological targets through:
Strategic Substituent Positioning:
Table 2: Impact of Quinazolinone Substituents on Bioactivity
Position | Substituent | Key Pharmacological Influence | SAR Rationale |
---|---|---|---|
2 | Phenyl | ↑ Lipophilicity (log P); ↑ Stacking interactions with aromatic residues | Bulky hydrophobic groups enhance Gram-positive antibacterial activity [2] [7] |
3 | H (unsubstituted) | Enables H-bond donation; Permits N-alkylation for prodrug strategies | N3-substitution (e.g., ethyl acetate) can block tautomerism and ↑ activity [2] |
6/8 | Methyl (C8) | ↑ Metabolic stability; Modulates electron density; ↑ Membrane penetration | Halogens (I, Cl) at C6/C8 significantly ↑ antibacterial effects [2] [8] |
4 | Oxo group | Tautomerization; H-bond acceptance; Coordination with metal ions | Essential for core reactivity and target binding [4] [10] |
Three-Dimensional Pharmacophore Model:Spatially, the pharmacophore comprises:
The compound’s calculated lipophilicity (implied by CLogP ≈3.0–3.5) suggests blood-brain barrier penetrability, expanding potential CNS applications [4] [9]. Ongoing optimizations explore hybrid derivatives linking this core to triazole or thiadiazole moieties to further amplify target affinity against resistant pathogens [6] [7].
CAS No.: 112484-85-2
CAS No.: 10606-14-1